![molecular formula C42H32N2O B12941526 (Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with benzoyl and di-p-tolylamino substituents, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.
Introduction of the Benzoyl Group: Friedel-Crafts acylation is commonly used to introduce the benzoyl group onto the biphenyl core.
Formation of the Acrylonitrile Moiety: This involves the Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Attachment of the Di-p-tolylamino Group: This step can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic effects and steric hindrance in organic reactions.
Biology
In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of (Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets. The benzoyl and di-p-tolylamino groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The acrylonitrile moiety can undergo nucleophilic addition reactions, further modulating its activity.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler analog without the benzoyl and di-p-tolylamino substituents.
4-Benzoylbiphenyl: Lacks the acrylonitrile and di-p-tolylamino groups.
4-(Di-p-tolylamino)phenylacrylonitrile: Lacks the biphenyl and benzoyl groups.
Uniqueness
(Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile is unique due to its combination of functional groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C42H32N2O |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
(Z)-2-[4-(4-benzoylphenyl)phenyl]-3-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C42H32N2O/c1-30-8-22-39(23-9-30)44(40-24-10-31(2)11-25-40)41-26-12-32(13-27-41)28-38(29-43)35-16-14-33(15-17-35)34-18-20-37(21-19-34)42(45)36-6-4-3-5-7-36/h3-28H,1-2H3/b38-28+ |
InChIキー |
OZIFIQFQCXQYEW-HXPUERGNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





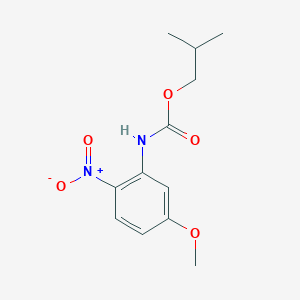
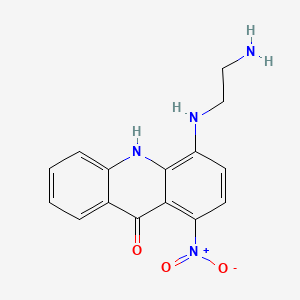
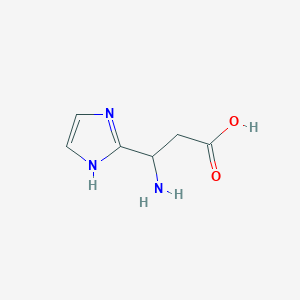


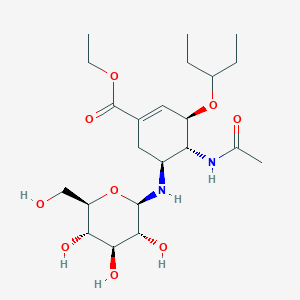
![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)

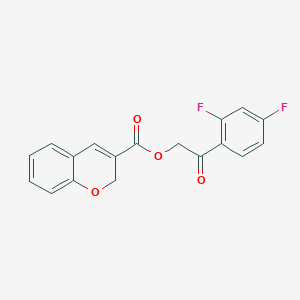
![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
